(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE
Overview
Description
(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound with a unique structure that combines various functional groups, including a furan ring, an indole moiety, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-3-furancarboxaldehyde, under basic conditions.
Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The furan and indole intermediates are then coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.
Nitration: The final step involves the nitration of the benzamide group using a nitrating agent, such as nitric acid, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential as a drug lead.
Mechanism of Action
The mechanism of action of (2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-3-nitrobenzamide: Similar structure but lacks the methyl group on the indole ring.
N-[2-(2-thienyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-3-nitrobenzamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the furan ring, indole moiety, and nitrobenzamide group allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-16-20(21-9-2-3-10-22(21)27-16)11-12-26-25(31)23(15-19-8-5-13-34-19)28-24(30)17-6-4-7-18(14-17)29(32)33/h2-10,13-15,27H,11-12H2,1H3,(H,26,31)(H,28,30)/b23-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDVNBFWJNKCAA-HAHDFKILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC=CO3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC=CO3)/NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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